molecular formula C11H14BrNO B13172801 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13172801
M. Wt: 256.14 g/mol
InChI Key: WOGKMCWWXCQJOS-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a bromine atom and a methoxy group attached to a tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The amination step can be carried out using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-aldehyde or 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.

    Reduction: Formation of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both bromine and methoxy groups on the tetrahydronaphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6,8H,2-4,13H2,1H3

InChI Key

WOGKMCWWXCQJOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCCC2N)C=C1)Br

Origin of Product

United States

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